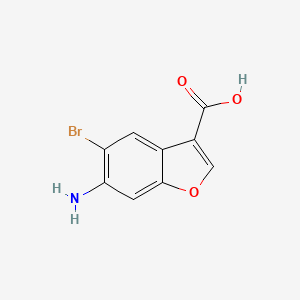

6-Amino-5-bromobenzofuran-3-carboxylic acid

Overview

Description

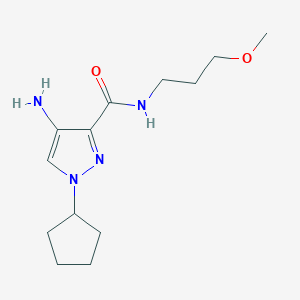

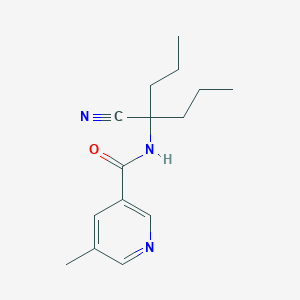

6-Amino-5-bromobenzofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.06 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring substituted with an amino group at the 6th position and a bromo group at the 5th position .Scientific Research Applications

Synthesis of Benzofuran Derivatives

6-Amino-5-bromobenzofuran-3-carboxylic acid is integral in the synthesis of benzofuran derivatives. For instance, a study focused on the formation of the benzofuran ring and its subsequent conversion into various biologically significant aryl ureas and carbamates, showcasing the chemical's versatility in creating compounds with potential antimicrobial activities (Kumari et al., 2019). Another research outlined the synthesis of 5-bromobenzofuranyl aryl ureas and carbamates from 5-bromobenzofuran-2-carboxylic acid, further emphasizing the compound's role in producing substances with antimicrobial properties (Sanjeeva et al., 2021).

Electrocatalytic Carboxylation

The compound also finds application in electrocatalytic processes. A study detailed the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid, highlighting the compound's utility in electrochemical procedures under mild conditions (Feng et al., 2010).

Biological Activity Studies

Antimicrobial Screening

Several studies underscore the antimicrobial potential of derivatives synthesized from this compound. The synthesis of N-substituted-3-chloro-2-azetidinones from similar compounds and their subsequent screening for antimicrobial activities against various microorganisms presented promising results (Chavan & Pai, 2007). Additionally, the formation of benzofuran-oxadiazole hybrids and their evaluation for antimicrobial activity underlined the compound's potential in creating biologically active substances (Sanjeeva et al., 2021).

Chemical Properties and Applications

Crystallization-Induced Dynamic Resolution

The compound also plays a role in the field of stereochemistry. A research study presented a novel route to enantiomerically enriched chiral α-substituted carboxylic acids via crystallization-induced dynamic resolution of diastereomeric salts with chiral amines, using α-bromo acid as an example. This showcases the compound's significance in obtaining enantiomerically pure substances (Kiau et al., 2004).

properties

IUPAC Name |

6-amino-5-bromo-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c10-6-1-4-5(9(12)13)3-14-8(4)2-7(6)11/h1-3H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAQETNSNNDWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)N)OC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637853.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637856.png)

![N-(2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2637861.png)

![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2637864.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2637870.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2637872.png)